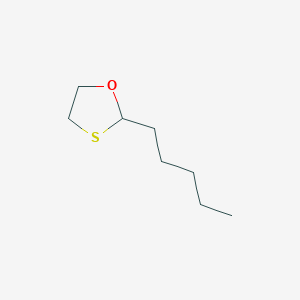
1,3-Oxathiolane, 2-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Oxathiolane, 2-pentyl-: is an organosulfur compound with the molecular formula C8H16OS It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Oxathiolane, 2-pentyl- can be synthesized through several methods. One common approach involves the cyclization of mercaptoethanol with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-pentanone with mercaptoethanol in the presence of a catalytic amount of acid can yield 1,3-oxathiolane, 2-pentyl-.
Industrial Production Methods: Industrial production of 1,3-oxathiolane derivatives often involves the use of organocatalysts to promote the cyclization reactions. These methods are advantageous due to their efficiency and the mild reaction conditions required. For example, the use of nitromethane as a solvent and triethylamine as a base can facilitate the cyclization of mercaptoethanol with various carbonyl compounds to produce 1,3-oxathiolane derivatives .
化学反应分析
Types of Reactions: 1,3-Oxathiolane, 2-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxathiolane ring can be reduced to form thiolanes.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur and oxygen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolanes.
Substitution: Halogenated oxathiolanes.
科学研究应用
1,3-Oxathiolane, 2-pentyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including nucleoside analogues.
Biology: Derivatives of 1,3-oxathiolane are studied for their potential as antiviral agents, particularly in the treatment of HIV.
Medicine: Some oxathiolane derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and surfactants
作用机制
The mechanism of action of 1,3-oxathiolane, 2-pentyl- and its derivatives often involves the interaction with biological macromolecules. For instance, nucleoside analogues containing the oxathiolane ring can inhibit viral reverse transcriptase enzymes by competing with natural nucleosides for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .
相似化合物的比较
1,3-Thiazolidine: Contains a sulfur and nitrogen atom in the ring.
1,3-Dioxolane: Contains two oxygen atoms in the ring.
1,3-Oxazolidine: Contains an oxygen and nitrogen atom in the ring.
Comparison: 1,3-Oxathiolane, 2-pentyl- is unique due to the presence of both sulfur and oxygen in the ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. For example, the sulfur atom in oxathiolanes can undergo oxidation to form sulfoxides and sulfones, which is not possible in dioxolanes or oxazolidines .
属性
CAS 编号 |
59323-69-2 |
|---|---|
分子式 |
C8H16OS |
分子量 |
160.28 g/mol |
IUPAC 名称 |
2-pentyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |
InChI 键 |
DLUNVVQHICFZDQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1OCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
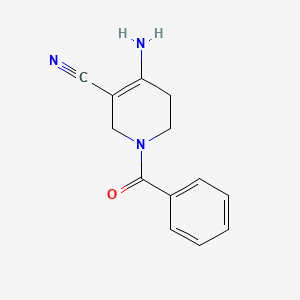
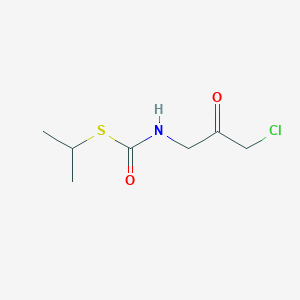


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)

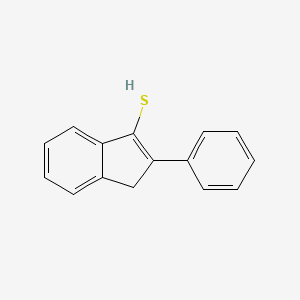
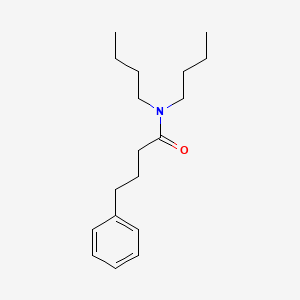
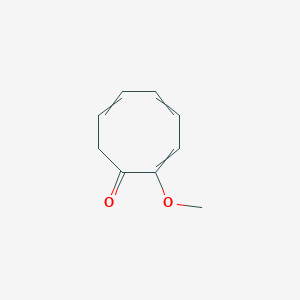
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

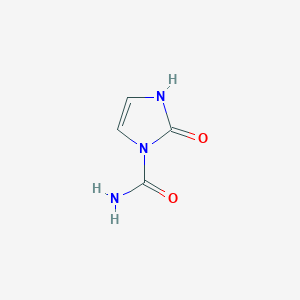
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
